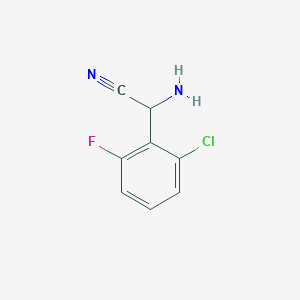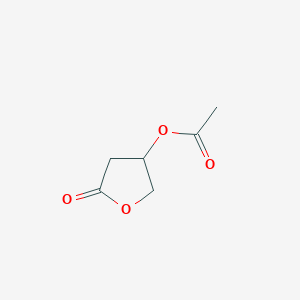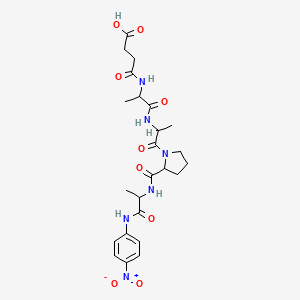
3-(Chloromethyl)-2-cyclopropyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(chlorométhyl)-2-cyclopropyloxolane est un composé organique caractérisé par un groupe cyclopropyle lié à un cycle oxolane, avec un substituant chlorométhyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(chlorométhyl)-2-cyclopropyloxolane implique généralement la chlorométhylation du 2-cyclopropyloxolane. Une méthode courante consiste à faire réagir le 2-cyclopropyloxolane avec l'éther méthylique du chlorométhyle en présence d'un catalyseur acide de Lewis tel que le chlorure de zinc ou le chlorure d'aluminium. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse de l'éther chlorométhylique.
Méthodes de production industrielle
La production industrielle du 3-(chlorométhyl)-2-cyclopropyloxolane peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus nécessiterait une optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de mesures de sécurité pour manipuler les intermédiaires réactifs et les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(chlorométhyl)-2-cyclopropyloxolane peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe chlorométhyle peut être substitué par des nucléophiles tels que les amines, les thiols ou les alcoolates.
Oxydation : Le composé peut être oxydé pour former les dérivés oxirane correspondants.
Réduction : La réduction du groupe chlorométhyle peut donner le dérivé méthyle correspondant.
Réactifs et conditions courantes
Substitution nucléophile : Réactifs tels que l'azoture de sodium, le thiolate de potassium ou l'alcoolate de sodium dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile.
Oxydation : Agents oxydants comme l'acide m-chloroperbenzoïque (m-CPBA) ou le peroxyde d'hydrogène en présence d'un catalyseur.
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Principaux produits formés
Substitution nucléophile : Formation de dérivés azido, thioéther ou éther.
Oxydation : Formation de dérivés oxirane.
Réduction : Formation de dérivés oxolane substitués par un méthyle.
4. Applications de la recherche scientifique
Le 3-(chlorométhyl)-2-cyclopropyloxolane a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Utilisation potentielle dans le développement de composés bioactifs et de sondes pour l'étude des processus biologiques.
Médecine : Investigé pour son potentiel en tant que bloc de construction dans la synthèse d'agents pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 3-(chlorométhyl)-2-cyclopropyloxolane dépend de son application spécifique. Dans les réactions de substitution nucléophile, le groupe chlorométhyle agit comme un électrophile, facilitant l'attaque par les nucléophiles. Les cycles cyclopropyle et oxolane confèrent une rigidité structurelle et influencent la réactivité du composé.
Applications De Recherche Scientifique
3-(Chloromethyl)-2-cyclopropyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and probes for studying biological processes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-2-cyclopropyloxolane depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, facilitating the attack by nucleophiles. The cyclopropyl and oxolane rings provide structural rigidity and influence the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(Chlorométhyl)-2-cyclopropylméthanol : Structure similaire mais avec un groupe hydroxyle au lieu d'un cycle oxolane.
3-(Chlorométhyl)-2-cyclopropylméthane : Manque le cycle oxolane, ce qui le rend moins rigide.
2-(Chlorométhyl)-1,3-dioxolane : Contient un cycle dioxolane au lieu d'un cycle oxolane.
Unicité
Le 3-(chlorométhyl)-2-cyclopropyloxolane est unique en raison de la présence à la fois d'un groupe cyclopropyle et d'un cycle oxolane, ce qui confère des propriétés chimiques et une réactivité distinctes. Cette combinaison en fait un intermédiaire précieux en synthèse organique et un candidat potentiel pour le développement de nouveaux composés bioactifs.
Propriétés
Formule moléculaire |
C8H13ClO |
|---|---|
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
3-(chloromethyl)-2-cyclopropyloxolane |
InChI |
InChI=1S/C8H13ClO/c9-5-7-3-4-10-8(7)6-1-2-6/h6-8H,1-5H2 |
Clé InChI |
MEKWHTLJDVMNGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2C(CCO2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)








![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)

![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)
